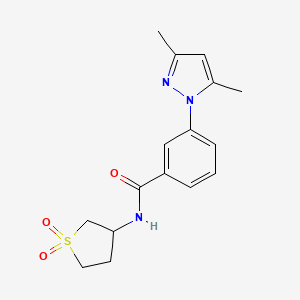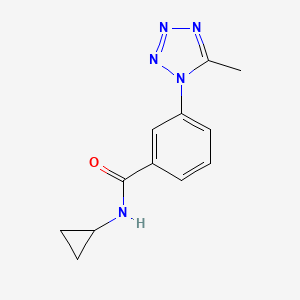![molecular formula C17H18ClN3O2 B12159791 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B12159791.png)
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:
- The indole moiety (6-chloro-1H-indol-1-yl) provides aromaticity and plays a crucial role in biological systems.
- The oxazol ring (3,5-dimethyl-1,2-oxazol-4-yl) contributes to the compound’s overall functionality.
- The acetamide group (attached to the oxazol ring) enhances solubility and stability.
Vorbereitungsmethoden
Synthetic Routes::
Fischer Indole Synthesis: One approach involves the construction of the indole ring via the Fischer indole synthesis. This method combines a cyclohexanone derivative and phenylhydrazine hydrochloride under acidic conditions to yield the tricyclic indole structure.
- Industrial-scale production typically involves multi-step synthetic routes, optimization, and purification processes.
Analyse Chemischer Reaktionen
Oxidation: Compound X may undergo oxidation reactions, leading to the formation of various derivatives.
Reduction: Reduction of specific functional groups can modify its properties.
Substitution: Substituents on the indole ring can be replaced using appropriate reagents.
Common Reagents: Examples include strong acids, bases, and transition metal catalysts.
Major Products: These reactions yield diverse products, including derivatives with altered biological activity.
Wissenschaftliche Forschungsanwendungen
Medicine: Compound X shows promise as an anticancer agent due to its indole moiety and oxazol ring. Researchers explore its effects on cancer cell growth and apoptosis.
Microbiology: Investigations focus on its antimicrobial properties against bacteria, fungi, and viruses.
Chemical Biology: Compound X serves as a versatile scaffold for designing bioactive molecules.
Wirkmechanismus
Molecular Targets: It likely interacts with specific cellular proteins or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Compound X’s combination of indole and oxazol rings sets it apart.
Similar Compounds: Other indole derivatives, such as indole-3-acetic acid, exhibit diverse pharmacological activities.
Eigenschaften
Molekularformel |
C17H18ClN3O2 |
|---|---|
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
N-[2-(6-chloroindol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C17H18ClN3O2/c1-11-15(12(2)23-20-11)10-17(22)19-6-8-21-7-5-13-3-4-14(18)9-16(13)21/h3-5,7,9H,6,8,10H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
RPVHDWXQUMNONN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C=CC3=C2C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12159723.png)

![N-(5-methylpyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12159743.png)
![2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12159744.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12159750.png)

![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B12159766.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B12159771.png)

![methyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12159775.png)
![1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}benzo[cd]indol-2(1H)-one](/img/structure/B12159780.png)
